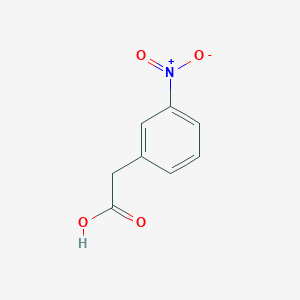

N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate

Vue d'ensemble

Description

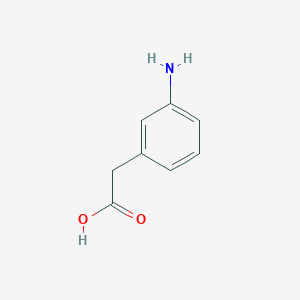

“N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate” is a fluorinated, aryl azide-based, amine- and photoreactive crosslinker used for the photofunctionalization of polymer surfaces . It is also a non-cleavable ADC linker that can be used to synthesize antibody drug conjugates (ADCs) .

Molecular Structure Analysis

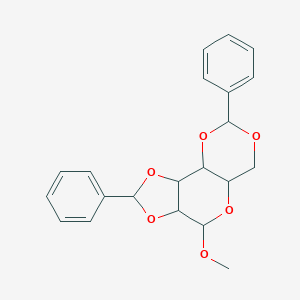

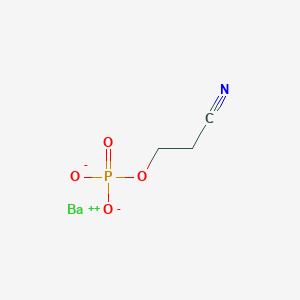

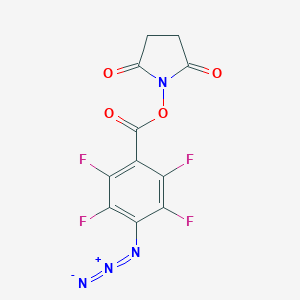

The molecular formula of “N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate” is C11H4F4N4O4 .Chemical Reactions Analysis

“N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate” has been used in photochemical and thermal reactions with C60, providing a new method for functionalization of C60 .Physical And Chemical Properties Analysis

“N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate” is a solid at 20°C and should be stored at temperatures below 0°C. It should be protected from light, moisture, and heat .Applications De Recherche Scientifique

Automated Synthesis for PET Tracing : N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate is used in the automated synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), which enables rapid production of 18F-labeled cell-penetrating peptides for PET tracing. This application is crucial for tracing biological processes in vivo using positron emission tomography (PET) (Tang, Wang, & Tang, 2010).

Protein Labeling : The compound has been applied in the efficient synthesis of N-succinimidyl 4-[18F]fluorobenzoate for protein labeling, which results in high radiochemical yields and fast production of radio-labeled proteins like Avastin (Bevacizumab) (Tang, Zeng, Yu, & Kabalka, 2008).

Microwave-Enhanced Radiochemistry : This compound is used in automated production for rapid, high-yielding peptide coupling reactions, where microwave-enhanced radiochemistry significantly reduces reaction times compared to traditional thermal reactions (Scott & Shao, 2010).

Comparison with Radioiodination : N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate has been compared to radioiodination for labeling proteins with fluorine-18. It shows comparable tissue distribution and tumor binding properties to radioiodination using N-succinimidyl 4-[125I]iodobenzoate, indicating its efficiency in labeling proteins for diagnostic purposes (Vaidyanathan & Zalutsky, 1992).

Photoluminescent Nanoparticle Conjugation : The compound is used in conjugating photoluminescent silicon nanoparticles to streptavidin, a technique beneficial for fluorescence labeling in various bioassays due to the small size and biocompatibility of these nanoparticles (Choi, Wang, & Reipa, 2008).

Automated Preparation for Radiopharmaceutical Applications : Its use in the fully automated preparation of 4-[18F]fluorobenzoic acid and its activated form N-succinimidyl 4-[18F]fluorobenzoate, especially in modified chemistry modules, results in high radiochemical yields and reproducibility, vital for consistent and reliable radiopharmaceutical production (Mařı́k & Sutcliffe, 2007).

Mécanisme D'action

Target of Action

The primary targets of N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate (4-N3Pfp-NHS ester) are biomolecules, such as proteins and peptides, that contain primary or secondary amine groups . This compound is used as a linker in the synthesis of antibody-drug conjugates (ADCs) .

Mode of Action

The compound contains an azide group (N3) that is highly reactive and can participate in click chemistry reactions . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The compound is utilized in the field of chemical biology and materials science for its role as a photo-reactive crosslinking agent . Its azido group can be activated by ultraviolet or near-infrared light to form a reactive nitrene, which can insert into C-H, N-H, or O-H bonds of neighboring molecules .

Pharmacokinetics

As a non-cleavable linker used in the synthesis of adcs , it is expected to influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting ADCs.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific biomolecules it is linked to and the nature of the resulting ADCs. The compound itself serves as a versatile labeling agent for investigating biological receptors .

Action Environment

Environmental factors such as light exposure and temperature can influence the compound’s action, efficacy, and stability. For instance, the azido group of the compound can be activated by ultraviolet or near-infrared light . The compound should be stored under recommended conditions to maintain its stability .

Safety and Hazards

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-azido-2,3,5,6-tetrafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F4N4O4/c12-6-5(7(13)9(15)10(8(6)14)17-18-16)11(22)23-19-3(20)1-2-4(19)21/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTLWQSYGIBOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376317 | |

| Record name | 1-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate | |

CAS RN |

126695-58-7 | |

| Record name | 1-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate interact with C60 and what are the downstream effects?

A1: N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate interacts with C60 through a process that can be initiated both photochemically and thermally [, ]. This interaction leads to the covalent attachment of the perfluorophenyl azide moiety to the C60 cage, effectively functionalizing it. This functionalization is a crucial step for further modification and utilization of C60 in various applications.

Q2: What analytical methods were employed to confirm the successful functionalization of C60 by N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate?

A2: While the provided abstracts [, ] don't specify the exact analytical methods employed, techniques commonly used to characterize functionalized C60 include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.